4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4,4-difluoro-1-(oxan-4-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c12-11(13)3-5-14(6-4-11)9-10-1-7-15-8-2-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRUGKCUYURTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine typically involves the fluorination of piperidine derivatives. One common method is the electrophilic fluorination using reagents such as SelectfluorTM in acetonitrile. The reaction is carried out under controlled conditions, often involving microwave irradiation at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of fluorinating agents and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine, as antiviral agents. For instance, research indicates that compounds with similar structures exhibit inhibitory effects against SARS-CoV-2 by targeting specific viral proteins. Molecular docking studies suggest that these compounds can bind effectively to the main protease (Mpro) of the virus, potentially disrupting its function and hindering viral replication .
Anticancer Properties
Piperidine derivatives have been extensively studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancers. A study demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating critical signaling pathways such as the Akt pathway .
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders such as Parkinson's disease and essential tremor. In rodent models, certain piperidine derivatives demonstrated significant efficacy in alleviating symptoms associated with these conditions . The ability to cross the blood-brain barrier makes these compounds particularly valuable in developing treatments for central nervous system disorders.
Case Study 1: Antiviral Efficacy
A recent study utilized molecular dynamics simulations to assess the binding affinity of this compound to the Mpro of SARS-CoV-2. The results indicated a favorable binding free energy, suggesting strong interactions that could inhibit viral activity .
Case Study 2: Cancer Treatment
In a controlled laboratory setting, researchers synthesized several piperidine derivatives, including this compound, and tested their effects on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Data Tables
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4,4-difluoro-1-[(oxan-4-yl)methyl]piperidine can be inferred through structure-activity relationship (SAR) studies of related piperidine derivatives. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
Key SAR Insights
Terminal Ring Size and Substituents :
- The 6-membered oxane ring (as in the target compound and ’s Compound 3) enhances activity compared to 5-membered oxalane (Compound 5, ) .
- Electron-donating groups (e.g., methyl in Compound 4, ) reduce activity, likely by altering electronic interactions with targets .
Piperidine Substitutions :
- Fluorine Atoms : The 4,4-difluoro configuration may improve metabolic stability and binding affinity through electron-withdrawing effects and reduced susceptibility to oxidation .
- N-Substituents : Bulkier groups at the piperidine nitrogen (e.g., benzyl in ) can maintain or reduce activity depending on the target. For muscarinic receptors (), substitutions beyond methyl abolished activity .
Positional Sensitivity :
- Methyl groups at the 2-position of piperidine () retained potency, while 4-position substitutions () decreased it, highlighting the importance of substituent placement .
Table 2: Inferred Pharmacological Potential
Biological Activity
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring both fluorine atoms and an oxan moiety, suggests enhanced stability and bioavailability, making it a candidate for various applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, as well as its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains:
- Two fluorine atoms that enhance lipophilicity and potentially improve binding affinity to biological targets.
- An oxan ring , which may contribute to the compound's stability and solubility in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be developed as a novel antimicrobial agent in clinical settings .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Preliminary studies indicate that it may inhibit viral replication by interfering with the viral entry process into host cells. For instance, compounds related to piperidine derivatives have shown efficacy against viruses like Ebola and HIV. The proposed mechanism involves blocking specific receptors necessary for viral entry .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to enzymes or receptors involved in microbial metabolism or viral entry.
- Enzyme Inhibition : The compound has been noted to inhibit key enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes .
- Cellular Effects : It modulates cellular signaling pathways, influencing gene expression and cellular metabolism .
Case Studies
Several studies have documented the biological effects of piperidine derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated a series of piperidine derivatives for their antibacterial properties. The results indicated that compounds with structural similarities exhibited potent activity against resistant bacterial strains .
- Antiviral Screening : Another research project focused on the antiviral capabilities of piperidine derivatives against HIV and Ebola. The findings revealed that certain modifications in the piperidine structure significantly enhanced antiviral activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the oxan-4-ylmethyl group into the piperidine ring of 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine?
- Methodological Answer : The oxan-4-ylmethyl group can be introduced via nucleophilic substitution or reductive amination. For example, alkylation of 4,4-difluoropiperidine with oxan-4-ylmethyl bromide in the presence of a base (e.g., NaH or KCO) in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen atmosphere. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Confirmation of structure requires H NMR (to identify methylene protons adjacent to the piperidine nitrogen) and F NMR to verify retention of difluoro groups .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis can resolve enantiomers. For diastereomers, H-H NOESY NMR can identify spatial proximity of substituents. Computational methods (e.g., density functional theory, DFT) may predict stable conformers and guide experimental validation .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) quantifies purity (>98%). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT using Gaussian 16) predict reactive sites for functionalization. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthesis. Reaction path searches (via artificial force-induced reaction, AFIR) identify optimal pathways for introducing substituents while minimizing side reactions .
Q. What experimental designs address contradictory data in fluorinated piperidine reactivity studies?
- Methodological Answer : Factorial design (e.g., 2 factorial) isolates variables causing contradictions (e.g., solvent polarity, temperature). For instance, varying DCM vs. THF in alkylation reactions while monitoring yield and byproducts via LC-MS. Statistical analysis (ANOVA) identifies significant factors. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) reduce variability .
Q. How do fluorinated substituents influence metabolic stability in preclinical studies?
- Methodological Answer : Comparative studies with non-fluorinated analogs assess metabolic stability using liver microsomes (human or rodent). Incubate compounds with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. Fluorine’s electron-withdrawing effects reduce CYP450-mediated oxidation, enhancing half-life. Parallel molecular dynamics simulations model interactions with metabolic enzymes .
Q. What strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Orthogonal techniques (e.g., C NMR, IR for carbonyl detection) differentiate isomers. For ambiguous F NMR shifts, variable-temperature NMR (VT-NMR) or heteronuclear coupling analysis (F-H HMBC) clarifies substituent effects. Cross-validate with X-ray crystallography when possible .
Q. How can researchers design SAR studies to elucidate the role of the oxan-4-ylmethyl group?
- Methodological Answer : Synthesize analogs with cyclohexylmethyl or tetrahydrofuran-derived substituents. Test in vitro bioactivity (e.g., IC in enzyme assays) and correlate with steric/electronic parameters (Hammett σ constants, molar refractivity). Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions to explain affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
